molecular formula C20H20FN3O B2726691 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone CAS No. 754997-60-9

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone

Cat. No. B2726691
CAS RN: 754997-60-9
M. Wt: 337.398
InChI Key: KBWJQXSESMNCNK-UHFFFAOYSA-N
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Description

The compound “1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone” is a chemical compound with a molecular weight of 244.7 . It is a white to yellow solid and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13FN2O.ClH/c12-10-3-1-9 (2-4-10)11 (15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H . This indicates the presence of fluorophenyl and piperazinyl groups in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone” are not available, studies on similar compounds suggest that the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for certain inhibitory effects .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid with a molecular weight of 244.7 . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include wearing protective gloves and eye/face protection, and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and applications could be explored further .

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c21-17-5-7-18(8-6-17)22-11-13-23(14-12-22)20(25)15-24-10-9-16-3-1-2-4-19(16)24/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWJQXSESMNCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone

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